molecular formula C12H7BrN4O2S B2966632 5-bromo-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 862809-99-2

5-bromo-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2966632
CAS No.: 862809-99-2
M. Wt: 351.18
InChI Key: NLJVDCNHKSWEFL-UHFFFAOYSA-N
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Description

5-bromo-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves the condensation of 5-bromothiophene-2-carboxylic acid with pyridin-4-yl-1,3,4-oxadiazole. This reaction is often mediated by reagents such as titanium tetrachloride (TiCl4) and requires specific conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiophene derivatives.

Scientific Research Applications

5-bromo-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and oxadiazole-containing molecules, such as:

  • 5-bromo-2-thiophenecarboxaldehyde
  • N-(pyrazin-2-yl)thiophene-2-carboxamide
  • 4-bromo-3-formyl-N-phenyl-5-propylthiophene

Uniqueness

The uniqueness of 5-bromo-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

5-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN4O2S/c13-9-2-1-8(20-9)10(18)15-12-17-16-11(19-12)7-3-5-14-6-4-7/h1-6H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJVDCNHKSWEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
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5-bromo-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
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5-bromo-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
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5-bromo-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
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5-bromo-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Reactant of Route 6
5-bromo-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

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